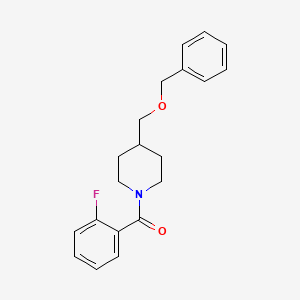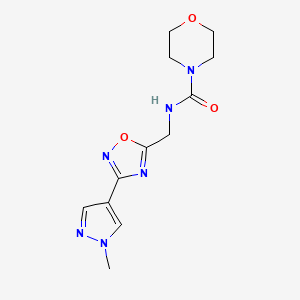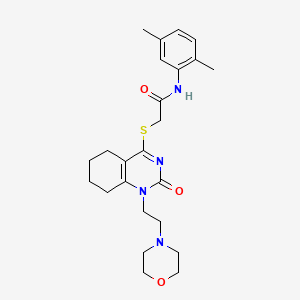![molecular formula C17H19N5O5 B2608016 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034470-53-4](/img/structure/B2608016.png)
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar 1,3,5-triazine derivatives involves the displacement of chloride ions in cyanuric chloride . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,5-triazine ring with methoxy and morpholino substituents at the 4 and 6 positions, respectively. This triazine ring is linked to a benzo[d][1,3]dioxole-5-carboxamide group.Chemical Reactions Analysis
The compound is likely to be involved in reactions typical of 1,3,5-triazines and carboxamides. For instance, 1,3,5-triazines can undergo reactions with amines, and carboxamides can participate in reactions with acids .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 373.369. Further physical and chemical properties are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of 1,3,5-triazine, such as this compound, exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These properties make it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
1,3,5-Triazine derivatives are also being explored for their anticancer properties. The compound’s structure allows it to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines . This makes it a valuable subject for research in developing new cancer therapies.
Antiviral Applications
The compound has potential antiviral applications due to its ability to inhibit viral replication. Studies have shown that triazine derivatives can be effective against viruses such as HIV and influenza . This opens up possibilities for its use in antiviral drug development.
Anti-inflammatory Effects
Research has demonstrated that this compound can exhibit anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Herbicidal Activity
1,3,5-Triazine derivatives are well-known for their herbicidal properties. This compound can be used to develop new herbicides that are effective against a wide range of weeds . Its selective action on plant enzymes makes it a valuable tool in agricultural research.
Photostabilizers in Polymers
The compound can be used as a photostabilizer in polymers. Its ability to absorb UV light and prevent the degradation of polymer materials makes it useful in extending the lifespan of plastic products . This application is particularly relevant in the production of outdoor materials and coatings.
Siderophore-Mediated Drug Delivery
This compound has potential applications in siderophore-mediated drug delivery systems. Siderophores are molecules that bind and transport iron in microbial systems. By attaching drugs to siderophores, it is possible to target bacterial infections more effectively . This approach can enhance the efficacy of antibiotics and reduce side effects.
Corticotrophin-Releasing Factor Receptor Antagonists
Research has shown that triazine derivatives can act as corticotrophin-releasing factor (CRF) receptor antagonists . These compounds can be used to develop new treatments for stress-related disorders, such as anxiety and depression, by modulating the body’s stress response.
Direcciones Futuras
The compound could be further studied for its potential biological activities. For instance, similar 1,3,5-triazine derivatives have shown promising anti-proliferative activity against cancer cell lines . Therefore, this compound could be an excellent scaffold for the development of new anti-cancer agents .
Propiedades
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-24-17-20-14(19-16(21-17)22-4-6-25-7-5-22)9-18-15(23)11-2-3-12-13(8-11)27-10-26-12/h2-3,8H,4-7,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNHJXYUVKMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2607936.png)


![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2607942.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607945.png)
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2607946.png)




![N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2607951.png)
